molecular formula C24H18N2O3 B15008043 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B15008043
M. Wt: 382.4 g/mol
InChI Key: UDTSDXGNUNXTKT-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with a carboxylic acid derivative under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzoxazole and benzofuran rings through a suitable linker, such as a phenyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but lacks the benzofuran ring.

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar structure but has a propanamide group instead of a benzofuran ring.

    N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but contains a chloro substituent.

The uniqueness of this compound lies in its combination of the benzoxazole and benzofuran rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H18N2O3/c1-14-10-19-21(11-15(14)2)29-24(26-19)17-7-5-8-18(12-17)25-23(27)22-13-16-6-3-4-9-20(16)28-22/h3-13H,1-2H3,(H,25,27)

InChI Key

UDTSDXGNUNXTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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